Technical Whitepaper: Chemical Structure, Synthesis, and Medicinal Applications of 3-Methyl-4-(pyridin-3-yl)isoxazole
Technical Whitepaper: Chemical Structure, Synthesis, and Medicinal Applications of 3-Methyl-4-(pyridin-3-yl)isoxazole
Executive Summary
As medicinal chemistry increasingly shifts toward Fragment-Based Drug Discovery (FBDD) and the optimization of ligand efficiency, low-molecular-weight heterocyclic scaffolds have become invaluable. 3-Methyl-4-(pyridin-3-yl)isoxazole (CAS: 181178-92-7) represents a highly versatile, bifunctional building block[1],[2]. By covalently linking an electron-deficient pyridine ring with a metabolically robust isoxazole bioisostere, this scaffold provides a rigid framework capable of highly specific target interactions.
This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth analysis of the compound's physicochemical properties, a self-validating synthetic methodology, and its strategic utility in modern drug development.
Structural Chemistry & Physicochemical Profiling
The molecular architecture of 3-Methyl-4-(pyridin-3-yl)isoxazole consists of a 3-methylisoxazole ring directly bonded at its C4 position to the C3 position of a pyridine ring[1].
Conformational Dynamics
The single rotatable C-C bond between the two heterocycles is a critical feature[1]. The presence of the methyl group at the 3-position of the isoxazole introduces steric hindrance against the adjacent pyridine protons. This steric clash prevents the molecule from adopting a perfectly coplanar ground state. Consequently, the twisted conformation disrupts flat crystal lattice packing, which inherently improves aqueous solubility—a crucial parameter for oral bioavailability.
Quantitative Data Summary
The compound exhibits textbook compliance with Lipinski’s Rule of Five, making it an ideal starting fragment for CNS and systemic drug design.
| Property | Value | Source |
| Molecular Formula | C9H8N2O | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| Exact Mass | 160.06366 Da | [1] |
| XLogP3 (Lipophilicity) | 1.3 | [1] |
| Topological Polar Surface Area (TPSA) | 38.9 Ų | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 3 (Pyridine N, Isoxazole N, O) | [1] |
| Rotatable Bonds | 1 | [1] |
Note: A TPSA of 38.9 Ų strongly predicts excellent passive membrane permeability, including the ability to cross the Blood-Brain Barrier (BBB), which is essential for neuro-active derivatives[3].
Synthetic Methodology: The Suzuki-Miyaura Approach
To synthesize this scaffold or incorporate it into larger molecular entities, a palladium-catalyzed Suzuki-Miyaura cross-coupling is the most robust approach. The following protocol is designed as a self-validating system , ensuring high yield while mitigating common side reactions such as protodeboronation or base-catalyzed ring opening.
Step-by-Step Protocol
-
Reagent Preparation : In an oven-dried Schlenk flask under an inert argon atmosphere, combine 4-bromo-3-methylisoxazole (1.0 equiv) and pyridin-3-ylboronic acid (1.2 equiv).
-
Causality: A 20% molar excess of the boronic acid is utilized to compensate for trace protodeboronation that occurs under basic conditions at elevated temperatures.
-
-
Catalyst & Base Selection : Add Pd(dppf)Cl₂ (0.05 equiv) and K₂CO₃ (2.0 equiv).
-
Causality: The bidentate dppf ligand tightly binds the palladium center, preventing catalyst precipitation (palladium black formation) and facilitating efficient oxidative addition into the electron-rich isoxazole bromide. K₂CO₃ is specifically chosen as a mild base; stronger bases (e.g., KOtBu) can trigger the unwanted ring-opening of the isoxazole core.
-
-
Solvent System : Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane and deionized H₂O.
-
Causality: This biphasic system ensures complete dissolution of both the inorganic base and the organic substrates. Rigorous degassing (sparging with N₂) is mandatory to prevent oxidative homocoupling of the boronic acid.
-
-
Execution & In-Process Control : Heat the reaction to 90°C for 12 hours. Monitor progression via LC-MS.
-
Self-Validation: The reaction is deemed complete when the starting bromide is entirely consumed and the Total Ion Chromatogram (TIC) shows a dominant peak at m/z 161.07[M+H]+.
-
-
Workup : Cool to room temperature, partition between Ethyl Acetate (EtOAc) and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc gradient).
Workflow for the palladium-catalyzed synthesis of 3-Methyl-4-(pyridin-3-yl)isoxazole.
Analytical Validation Protocol
To establish absolute trustworthiness in the synthesized batch, the following analytical signatures must be verified:
-
LC-MS (ESI+) : A singular, sharp peak exhibiting an [M+H]+ ion at 161.07 m/z [1].
-
¹H NMR (400 MHz, CDCl₃) :
-
Pyridine Signature: ~8.80 ppm (s, 1H, H2'), ~8.60 ppm (d, 1H, H6'), ~7.80 ppm (dt, 1H, H4'), ~7.40 ppm (dd, 1H, H5').
-
Isoxazole Signature: ~8.30 ppm (s, 1H, H5). Causality: The distinct downfield singlet of the isoxazole C5 proton confirms the regiochemistry of the coupling, unequivocally distinguishing it from potential C5-coupled isomers.
-
Methyl Signature: ~2.40 ppm (s, 3H, CH₃).
-
Pharmacological Utility & Medicinal Chemistry
Isoxazole-pyridine hybrids are highly privileged structures in medicinal chemistry, exhibiting diverse biological activities including anticancer, antioxidant, and anti-inflammatory properties[4],[5].
The Isoxazole Bioisostere
The isoxazole ring frequently serves as a metabolically stable bioisostere for amides and esters[6]. Unlike amides, which are susceptible to enzymatic cleavage by amidases, the isoxazole ring remains intact in vivo while still providing necessary dipole moments and hydrogen-bond acceptor capabilities (via the oxygen and nitrogen atoms)[1].
Target Applications
-
Anti-Inflammatory Agents (COX Inhibitors) : Isoxazole derivatives have been extensively validated as selective cyclooxygenase (COX-2) inhibitors[6]. The pyridine nitrogen acts as a crucial hydrogen-bond acceptor, interacting with specific residues (e.g., Arg120 or Tyr355) in the COX active site[6].
-
CNS Modulators : Due to its low molecular weight and optimal TPSA, this scaffold effectively penetrates the BBB. Patents have highlighted the use of isoxazole-pyridine derivatives as high-affinity ligands for the GABA-A α5 receptor, offering therapeutic potential for neuromuscular and cognitive disorders[3].
Pharmacophore mapping of the compound illustrating key target binding interactions.
Conclusion
3-Methyl-4-(pyridin-3-yl)isoxazole is far more than a simple heterocyclic catalog compound; it is a rationally designed pharmacophore. By combining the hydrogen-bonding capacity of pyridine with the metabolic stability of isoxazole, it serves as a highly efficient starting point for drug discovery programs targeting kinases, inflammatory enzymes, and CNS receptors.
References
-
PubChem. "3-Methyl-4-(pyridin-3-yl)isoxazole - Chemical and Physical Properties." National Center for Biotechnology Information.[Link]
-
PubChem. "3-Methyl-4-(pyridin-3-yl)isoxazole - Synonyms and Identifiers." National Center for Biotechnology Information.[Link]
-
Preprints.org (2025). "Synthesis of Coumarin-Isoxazole-Pyridine Hybrids with Possible Biological Activity."[Link]
-
MDPI (2024). "Pharmacochemical Studies of Synthesized Coumarin–Isoxazole–Pyridine Hybrids." Molecules.[Link]
-
ResearchGate (2024). "Design, synthesis and biological evaluation of aryl isoxazole incorporated pyrimidin-2-yl)oxazolo[4,5-b]pyridine derivatives as anticancer agents."[Link]
- Google Patents.
Sources
- 1. 3-Methyl-4-(pyridin-3-yl)isoxazole | C9H8N2O | CID 15256468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methyl-4-(pyridin-3-yl)isoxazole | C9H8N2O | CID 15256468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102300863A - Isoxazole / o-pyridine derivatives with ethyl and ethenyl linker - Google Patents [patents.google.com]
- 4. preprints.org [preprints.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
